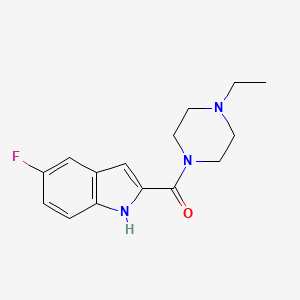
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with an ethyl group and an indole ring substituted with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone typically involves the reaction of 4-ethylpiperazine with 5-fluoroindole-2-carboxylic acid. The reaction is carried out under anhydrous conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-ethylpiperazin-1-yl)-(2-fluoro-1H-indol-2-yl)methanone
- (4-ethylpiperazin-1-yl)-(5-chloro-1H-indol-2-yl)methanone
- (4-ethylpiperazin-1-yl)-(5-bromo-1H-indol-2-yl)methanone
Uniqueness
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone is unique due to the presence of both the ethylpiperazine and fluorinated indole moieties. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The fluorine atom, in particular, can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
902305-11-7 |
|---|---|
Formule moléculaire |
C15H18FN3O |
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C15H18FN3O/c1-2-18-5-7-19(8-6-18)15(20)14-10-11-9-12(16)3-4-13(11)17-14/h3-4,9-10,17H,2,5-8H2,1H3 |
Clé InChI |
NFFFSCCYVBXGOJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
Solubilité |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















